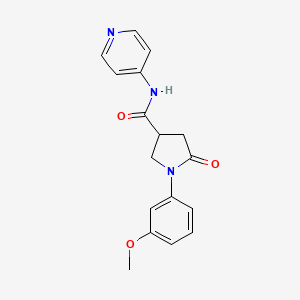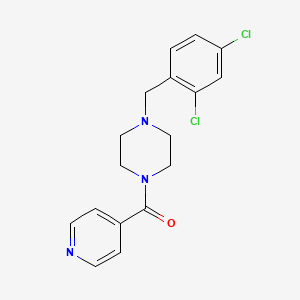![molecular formula C15H23N3O3S B4671765 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4671765.png)
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide
説明
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, also known as MS-275, is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anti-cancer agent. MS-275 is a class I selective histone deacetylase (HDAC) inhibitor, which means it has the ability to modify gene expression by altering the acetylation status of histone proteins. In
科学的研究の応用
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, ovarian, and lung cancer cells. 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide works by inducing cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. In addition to its anti-cancer properties, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用機序
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. By inhibiting HDAC activity, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide increases the acetylation status of histone proteins, which leads to changes in gene expression. Specifically, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide targets class I HDAC enzymes, which are overexpressed in many cancer cells.
Biochemical and Physiological Effects:
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide induces cell cycle arrest and apoptosis, which leads to the death of cancer cells. 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide also inhibits the growth and invasion of cancer cells by downregulating the expression of genes involved in cell proliferation and migration. In addition, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, which makes it a reliable tool for researchers. In addition, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has a high degree of selectivity for class I HDAC enzymes, which reduces the risk of off-target effects. However, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors. Another area of interest is the use of 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide in combination with other anti-cancer agents to enhance its effectiveness. Additionally, there is growing interest in the potential of 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide for treating neurodegenerative diseases, and further research in this area is needed. Finally, there is a need for more studies to investigate the long-term effects of 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, particularly in terms of its potential for inducing epigenetic changes.
特性
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-22(20,21)18-11-9-17(10-12-18)13-15(19)16-8-7-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBFBCXQKXJYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4671683.png)
![ethyl 1-ethyl-2-oxo-4-phenyl-6-({[4-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4671693.png)
![1-(4-chlorophenyl)-3-ethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4671699.png)
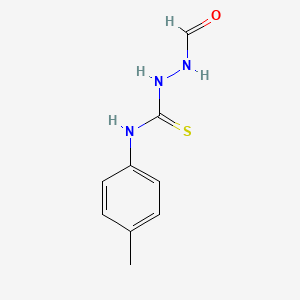
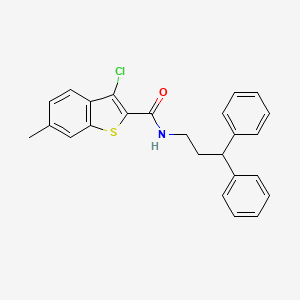
![N-(4-bromo-2-fluorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4671732.png)
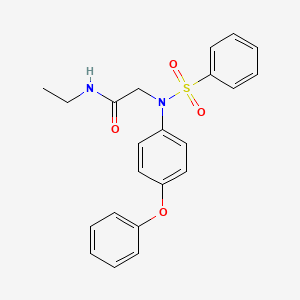
![4-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B4671739.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4671750.png)
![4-fluoro-N-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4671752.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4671754.png)
![5,6-dimethyl-3-phenyl-2-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4671776.png)
